Cas no 126261-84-5 (1-IODO-4-N-PROPYLBENZENE)

1-IODO-4-N-PROPYLBENZENE structure
1-IODO-4-N-PROPYLBENZENE structure
商品名:1-IODO-4-N-PROPYLBENZENE
CAS番号:126261-84-5
MF:C9H11I
メガワット:246.088114976883
MDL:MFCD00051612
CID:91605
PubChem ID:612541

1-IODO-4-N-PROPYLBENZENE 化学的及び物理的性質

名前と識別子

    • 1-IODO-4-N-PROPYLBENZENE
    • 1-IODO-4-PROPYLBENZENE
    • P-PROPYLIODOBENZENE
    • 1-iodanyl-4-propyl-benzene
    • 1-Iodo-4-PropYl-Benzene
    • 1-propyl-4-iodobenzene
    • 4-iodo-1-propylbenzene
    • 4-Iodopropylbenzene
    • 4-n-propyliodobenzene
    • 4-propyliodobenzene
    • 4-propylphenyl iodide
    • p-iodopropylbenzene
    • 126261-84-5
    • Benzene,1-iodo-4-propyl-
    • Benzene, 1-iodo-4-propyl-
    • DTXSID10346481
    • BFA26184
    • AKOS009158045
    • AS-58602
    • 4-Iodo-n-propylbenzene
    • FT-0607954
    • p-n-propyliodobenzene
    • 1-Iodo-4-propylbenzene #
    • MFCD00051612
    • 4-(n-propyl)iodobenzene
    • CS-0338147
    • SCHEMBL175475
    • A805532
    • AMY25672
    • DB-041816
    • MDL: MFCD00051612
    • インチ: InChI=1S/C9H11I/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3
    • InChIKey: ZRWCHMFGMKNWEC-UHFFFAOYSA-N
    • ほほえんだ: CCCC1=CC=C(C=C1)I

計算された属性

  • せいみつぶんしりょう: 245.99100
  • どういたいしつりょう: 245.99055g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 82.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 0Ų
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 無色または黄色の液体
  • 密度みつど: 1.53
  • ふってん: 120-122°C 12mm
  • フラッシュポイント: 240-242°C
  • 屈折率: 1.5790
  • PSA: 0.00000
  • LogP: 3.24370
  • かんど: Light Sensitive
  • ようかいせい: 水に溶けない

1-IODO-4-N-PROPYLBENZENE セキュリティ情報

  • セキュリティの説明: S24/25
  • セキュリティ用語:S24/25

1-IODO-4-N-PROPYLBENZENE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D768059-5g
Benzene, 1-iodo-4-propyl-
126261-84-5 97%
5g
$275 2023-09-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L05767-5g
1-Iodo-4-n-propylbenzene, 97%
126261-84-5 97%
5g
¥1951.00 2023-02-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L05767-25g
1-Iodo-4-n-propylbenzene, 97%
126261-84-5 97%
25g
¥7923.00 2023-02-26
Aaron
AR000T4H-1g
Benzene, 1-iodo-4-propyl-
126261-84-5 95%
1g
$156.00 2025-02-10
Aaron
AR000T4H-100mg
Benzene, 1-iodo-4-propyl-
126261-84-5 95%
100mg
$56.00 2025-02-10
eNovation Chemicals LLC
D768059-250mg
Benzene, 1-iodo-4-propyl-
126261-84-5 95%
250mg
$90 2025-02-21
Aaron
AR000T4H-250mg
Benzene, 1-iodo-4-propyl-
126261-84-5 95%
250mg
$79.00 2025-02-10
eNovation Chemicals LLC
D768059-500mg
Benzene, 1-iodo-4-propyl-
126261-84-5 95%
500mg
$95 2025-02-25
eNovation Chemicals LLC
D768059-250mg
Benzene, 1-iodo-4-propyl-
126261-84-5 95%
250mg
$90 2025-02-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F-YF230-1g
1-Iodo-4-n-propylbenzene
126261-84-5 97%
1g
¥435.0 2022-02-28

1-IODO-4-N-PROPYLBENZENE 合成方法

合成方法 1

はんのうじょうけん
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
リファレンス
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

合成方法 2

はんのうじょうけん
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
リファレンス
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

合成方法 3

はんのうじょうけん
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
リファレンス
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

合成方法 4

はんのうじょうけん
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
リファレンス
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

合成方法 5

はんのうじょうけん
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
リファレンス
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

合成方法 6

はんのうじょうけん
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
リファレンス
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

合成方法 7

はんのうじょうけん
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
リファレンス
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

合成方法 8

はんのうじょうけん
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
リファレンス
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

合成方法 9

はんのうじょうけん
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 125 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
リファレンス
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

合成方法 10

はんのうじょうけん
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
リファレンス
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

1-IODO-4-N-PROPYLBENZENE Raw materials

1-IODO-4-N-PROPYLBENZENE Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:126261-84-5)1-IODO-4-N-PROPYLBENZENE
A805532
清らかである:99%
はかる:25g
価格 ($):189.0